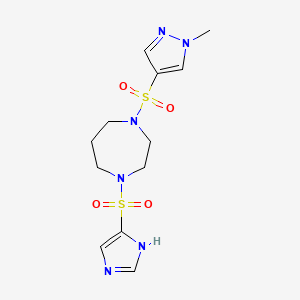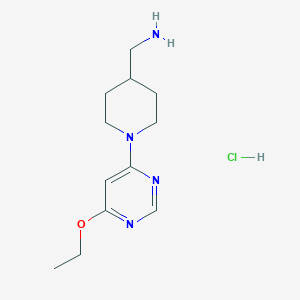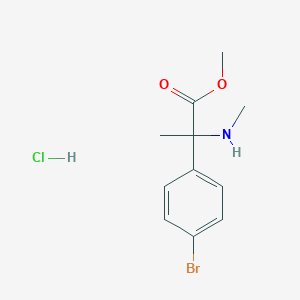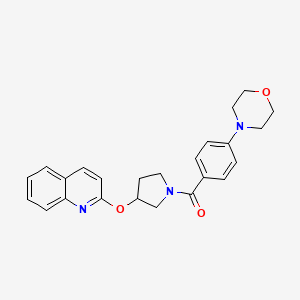
2,6-Dimethoxyphenyl 2-furyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxyphenyl 2-furyl ketone, also known as DPFK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPFK is a ketone that contains both a phenyl and a furyl group, making it a versatile compound for chemical reactions and synthesis.
Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
2,6-Dimethoxyphenyl 2-furyl ketone exhibits interesting properties in the realm of organic synthesis and chemical reactions. It is involved in the synthesis of benzophenones, thiophenes, and furans, as demonstrated by its role in the formation and decomposition of dilithium salts in the presence of organolithium derivatives and lithium carboxylates (Hodge, Perry, & Yates, 1977). This compound also participates in hydrodeoxygenation processes, converting C6 structures into C7 compounds with higher octane ratings, which is particularly significant in bio-oil upgrading from algal sources (Ly et al., 2017).
2. Photochemical Studies
This compound has been studied in the context of photochemical reactions. Research shows its involvement in the gamma radiolysis of furyl ketones, where it contributes to the formation of various radioreduction and dimerisation derivatives (Torres et al., 1984). Additionally, its behavior in the photoreductions of furaldehyde and furyl methyl ketone, observed through electron spin resonance and CIDEP studies, further highlights its importance in photochemical research (Chen & Wan, 1981).
3. Catalysis and Enantioselective Synthesis
This compound plays a role in catalytic and enantioselective synthesis processes. For instance, it is used in the asymmetric addition of furyl groups to ketones, aiding in the production of tertiary furyl alcohols, which are key intermediates in synthesizing bioactive compounds (Wu et al., 2008). The compound's utility in cyclopropanation reactions, forming (2-furyl)carbene complexes, also underscores its significance in the field of organometallic chemistry (Miki et al., 2002).
Future Directions
The future directions of research into 2,6-Dimethoxyphenyl 2-furyl ketone and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . This could include the development of new methods of synthesis, the exploration of new reactions, and the investigation of potential uses in various fields such as medicine and materials science .
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-15-9-5-3-6-10(16-2)12(9)13(14)11-7-4-8-17-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOBMGYSYGDGRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)








![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2368765.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)
![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2368768.png)

